molecular formula C14H15FN4O2 B2692731 4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1795087-10-3

4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2692731
CAS No.: 1795087-10-3
M. Wt: 290.298
InChI Key: IKAHTDCOHQREOR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the tetrahydrofuran moiety. These components are then combined through a series of reactions, including nucleophilic substitution and cyclization, to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted triazoles and fluorophenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including the treatment of inflammatory diseases and cancer.

Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to the modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

  • 4-(3-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

  • 4-(4-Chlorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

  • 4-(4-Methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness: 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its specific fluorophenyl group, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-10-5-3-9(4-6-10)12-13(18-19-17-12)14(20)16-8-11-2-1-7-21-11/h3-6,11H,1-2,7-8H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAHTDCOHQREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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